molecular formula C17H25N3O4S3 B4580717 ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4580717
M. Wt: 431.6 g/mol
InChI Key: RWCDSOSPODWKFL-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H25N3O4S3 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.10071981 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis Applications

Research on compounds structurally related to ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate emphasizes synthetic chemistry applications. For instance, compounds like ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serve as precursors in the synthesis of diverse chemical entities, showcasing the flexibility of these structures in generating novel derivatives with potential biological activities (Narayana et al., 2006). Another study detailed the synthesis and microbial evaluation of pyridine derivatives, highlighting the antimicrobial potential of these compounds and their utility in medicinal chemistry (Patel & Agravat, 2009).

Analytical Chemistry Applications

The design and application of new sulfonate reagents for analytical derivatization in liquid chromatography represent another research avenue. Such reagents, including compounds with structural similarities to the specified molecule, have been utilized for the sensitive detection of analytes in complex mixtures. This demonstrates the compound's relevance in enhancing analytical methodologies, particularly in the identification and quantification of various substances (Wu et al., 1997).

Medicinal Chemistry and Biological Studies

Several studies have explored the synthesis of new derivatives with potential biological activities. For example, compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been evaluated for their antimicrobial and anti-inflammatory properties, indicating the compound's significance in the development of new therapeutic agents (Abaee & Cheraghi, 2013; Basoğlu et al., 2013). Another study focused on the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, investigating their antimicrobial activity, which underscores the versatility and potential of these compounds in medicinal chemistry (Faty et al., 2010).

Properties

IUPAC Name

ethyl 2-[(4-methylsulfonylpiperazine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S3/c1-3-24-16(21)14-12-6-4-5-7-13(12)26-15(14)18-17(25)19-8-10-20(11-9-19)27(2,22)23/h3-11H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCDSOSPODWKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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